molecular formula C13H14O3 B14221274 Acetic acid;azulen-6-ylmethanol CAS No. 825637-93-2

Acetic acid;azulen-6-ylmethanol

Cat. No.: B14221274
CAS No.: 825637-93-2
M. Wt: 218.25 g/mol
InChI Key: QXGMNFJMFWYDMZ-UHFFFAOYSA-N
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Description

Acetic acid;azulen-6-ylmethanol is a compound that combines the properties of acetic acid and azulen-6-ylmethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly found in vinegar Azulen-6-ylmethanol is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;azulen-6-ylmethanol typically involves the esterification of azulen-6-ylmethanol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;azulen-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

Acetic acid;azulen-6-ylmethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;azulen-6-ylmethanol involves its interaction with biological pathways. The azulen-6-ylmethanol component is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and food preservation.

    Azulene: A hydrocarbon known for its anti-inflammatory properties and deep blue color.

    Azulen-6-ylmethanol: A derivative of azulene with enhanced biological activity.

Uniqueness

Acetic acid;azulen-6-ylmethanol combines the properties of both acetic acid and azulen-6-ylmethanol, resulting in a compound with unique chemical and biological properties

Properties

CAS No.

825637-93-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

acetic acid;azulen-6-ylmethanol

InChI

InChI=1S/C11H10O.C2H4O2/c12-8-9-4-6-10-2-1-3-11(10)7-5-9;1-2(3)4/h1-7,12H,8H2;1H3,(H,3,4)

InChI Key

QXGMNFJMFWYDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=CC=C(C=CC2=C1)CO

Origin of Product

United States

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